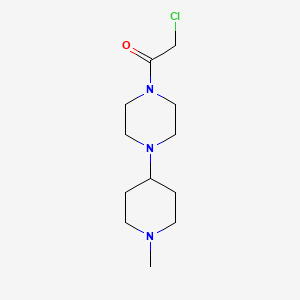
2-Chloro-1-(4-(1-methylpiperidin-4-yl)piperazin-1-yl)ethan-1-one
説明
科学的研究の応用
DNA Minor Groove Binding
The compound is closely related to synthetic dyes like Hoechst 33258, known for binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This functionality underscores its potential application in fluorescent DNA staining, crucial for cell biology research including chromosome and nuclear staining, analysis of nuclear DNA content via flow cytometry, and plant chromosome analysis. Hoechst derivatives, including those structurally related to 2-Chloro-1-(4-(1-methylpiperidin-4-yl)piperazin-1-yl)ethan-1-one, also find utility as radioprotectors and topoisomerase inhibitors, illustrating their significance in the development of therapeutic agents and in the study of DNA interaction dynamics (Issar & Kakkar, 2013).
Metabolic Pathways and Serotonin Receptor Effects
Arylpiperazine derivatives, to which this compound is structurally related, are extensively studied for their clinical applications in treating depression, psychosis, or anxiety. These compounds undergo significant metabolism, including CYP3A4-dependent N-dealkylation, leading to metabolites with varied effects on serotonin receptors. This extensive metabolic pathway underscores the importance of understanding the pharmacokinetics and pharmacodynamics of such compounds for their effective use in neuropsychiatric treatment and highlights their potential in rational drug design (Caccia, 2007).
Therapeutic and Pharmacological Potential
Piperazine derivatives, including those structurally related to this compound, are notable for their broad therapeutic applications. These compounds are incorporated into drugs with diverse pharmacological uses such as antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and cardio-protective agents. The slight modification in the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules. This flexibility makes piperazine derivatives valuable in drug discovery, emphasizing their role in the development of new treatments for various diseases (Rathi et al., 2016).
Anti-Mycobacterial Activity
The structural framework of piperazine and its analogues, including this compound, has been explored for anti-mycobacterial properties. Several potent molecules containing piperazine as an essential subunit have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of such compounds in addressing the global challenge of tuberculosis through the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
特性
IUPAC Name |
2-chloro-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClN3O/c1-14-4-2-11(3-5-14)15-6-8-16(9-7-15)12(17)10-13/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKMUBYLXXCXFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCN(CC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1478944.png)
![2-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)butanoic acid](/img/structure/B1478946.png)
![4-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-4-oxobutanoic acid](/img/structure/B1478948.png)
![2-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butanoic acid](/img/structure/B1478949.png)
![2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1478951.png)
![2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B1478952.png)
![8-(Methoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1478953.png)
![3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B1478956.png)
![1-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478958.png)
![8-(Hydroxymethyl)-6-prolyl-6-azaspiro[3.4]octane](/img/structure/B1478960.png)
![2-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one](/img/structure/B1478962.png)
![3-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one](/img/structure/B1478963.png)
![2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one](/img/structure/B1478964.png)
![3-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1478967.png)
